3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.
Amidation Reaction: The ethoxybenzamido group is introduced through an amidation reaction, where 4-ethoxybenzoic acid is reacted with an amine under suitable conditions.
Coupling Reaction: The final step involves coupling the benzofuran core with the phenyl group using a coupling reagent such as palladium-catalyzed Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the benzofuran core or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
- Methyl 3-(4-ethoxybenzamido)benzo[b]thiophene-2-carboxylate
- 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
Uniqueness
3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran core, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-[(4-ethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-2-29-18-14-12-16(13-15-18)23(27)26-21-19-10-6-7-11-20(19)30-22(21)24(28)25-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZRQNPSSYSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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